molecular formula C20H21N5O4 B2362484 3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2194909-85-6

3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2362484
CAS No.: 2194909-85-6
M. Wt: 395.419
InChI Key: HBCGVSGACDRHJR-UHFFFAOYSA-N
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Description

The compound 3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic molecule featuring three distinct moieties:

  • A morpholino group (a six-membered saturated ring containing one oxygen and one nitrogen atom), which is often utilized to enhance solubility and bioavailability in medicinal chemistry.
  • A benzoxazolone unit, a fused aromatic ring system known for its role in modulating biological activity, particularly in CNS-targeting drugs.

Properties

IUPAC Name

3-[2-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c26-17(13-25-15-5-1-2-6-16(15)29-20(25)27)24-7-3-4-14-12-21-19(22-18(14)24)23-8-10-28-11-9-23/h1-2,5-6,12H,3-4,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCGVSGACDRHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)CN3C4=CC=CC=C4OC3=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent modifications to introduce the morpholino and benzo[d]oxazole moieties. The synthetic pathways often leverage established methodologies in heterocyclic chemistry to achieve high yields and purity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Several studies have highlighted the antibacterial and antifungal activities of derivatives related to pyrido[2,3-d]pyrimidines. For instance, compounds incorporating this scaffold have shown significant inhibition against various bacterial strains and fungi .
  • Anticancer Activity : Compounds with similar structural features have been evaluated for their anticancer properties. In vitro studies demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. Some derivatives have shown promising IC50 values in inhibiting AChE activity .

The biological effects of this compound are believed to arise from its ability to interact with specific biological targets:

  • AChE Inhibition : The inhibition of AChE leads to increased levels of acetylcholine, which may enhance cognitive functions and memory retention in models of Alzheimer's disease.
  • Antimicrobial Mechanism : The antimicrobial activity is thought to stem from the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies

  • Anticancer Evaluation : A study investigating the antiproliferative effects of similar compounds revealed that those containing the pyrido[2,3-d]pyrimidine core exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Another study focused on the neuroprotective potential of compounds similar to this compound showed that these compounds could mitigate oxidative stress in neuronal cells, suggesting a role in protecting against neurodegeneration .

Data Tables

Biological Activity IC50/Effectiveness Reference
AntibacterialVaries by strain
AntifungalVaries by strain
AChE Inhibition2.7 µM (strongest)
Anticancer (MDA-MB-231)Significant cytotoxicity

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties :
Several studies have highlighted the antibacterial and antifungal activities of derivatives related to pyrido[2,3-d]pyrimidines. Compounds incorporating this scaffold have shown significant inhibition against various bacterial strains (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

Anticancer Activity :
Compounds with similar structural features have been evaluated for their anticancer properties. In vitro studies demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Mechanistic studies suggest that these compounds may induce apoptosis and cause cell cycle arrest .

Enzyme Inhibition :
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. Some derivatives have shown promising IC50 values in inhibiting AChE activity, suggesting potential therapeutic applications in cognitive enhancement .

Case Studies

Anticancer Evaluation :
A study investigating the antiproliferative effects of similar compounds revealed that those containing the pyrido[2,3-d]pyrimidine core exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Neuroprotective Effects :
Another study focused on the neuroprotective potential of compounds similar to this compound showed that these compounds could mitigate oxidative stress in neuronal cells, suggesting a role in protecting against neurodegeneration .

Data Tables

Activity Type Target Organism/Cell Line Effect Observed Reference
AntibacterialStaphylococcus aureusSignificant inhibition
AntifungalCandida albicansSignificant inhibition
AnticancerMDA-MB-231 (Breast Cancer)Inhibition of cell proliferation
AnticancerSK-Hep-1 (Liver Cancer)Induction of apoptosis
Enzyme InhibitionAcetylcholinesterasePromising IC50 values

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d), reported in , shares some structural similarities with the target compound :

Feature Target Compound Compound 2d (from )
Core Structure Pyrido[2,3-d]pyrimidinone fused with benzoxazolone Tetrahydroimidazo[1,2-a]pyridine
Substituents Morpholino group, oxoethyl linker Benzyl, 4-nitrophenyl, cyano, ester groups
Key Functional Groups Amide (C=O), morpholine, benzoxazolone Nitro (-NO₂), cyano (-CN), ester (-COOEt)
Melting Point Not reported 215–217°C
Synthetic Route Not described One-pot two-step reaction with 55% yield

Physicochemical and Spectroscopic Properties

  • Compound 2d was characterized using 1H NMR, 13C NMR, IR, and HRMS, confirming its structure . The target compound would likely require similar analytical techniques, though its morpholino group may influence solubility and spectral shifts compared to 2d’s nitro and ester groups.
  • The morpholino moiety in the target compound is expected to improve water solubility relative to 2d’s hydrophobic nitro and benzyl groups.

Research Findings and Limitations

Knowledge Gaps

  • No direct data on the target compound’s melting point, solubility, or biological activity are available in the provided evidence. Comparative studies with analogs like 2d remain speculative without experimental validation.

Preparation Methods

Base Heterocycle Formation

The benzo[d]oxazol-2(3H)-one ring is synthesized via cyclization of 2-aminophenol derivatives. A representative protocol involves:

  • Substrate : 2-Amino-4-chlorophenol reacts with phosgene or triphosgene under basic conditions to form the oxazolone ring.
  • Modification : Introduction of the ethyl ketone side chain at N3 is achieved through alkylation with α-bromoacetophenone derivatives. For example, treatment with 2-bromo-1-(morpholin-4-yl)ethan-1-one in the presence of K2CO3 in DMF at 80°C yields the N-alkylated product.

Key Data :

Step Reagents/Conditions Yield Citation
Oxazolone cyclization Phosgene, NaOH, 0°C 85%
N-Alkylation 2-Bromo-1-morpholinoethanone, K2CO3, DMF, 80°C 72%

Construction of the 2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-one Core

Aza Annulation Strategy

The pyrido[2,3-d]pyrimidine scaffold is synthesized via aza annulation of 6-aminouracils with α,β-unsaturated carbonyl compounds:

  • Substrate : 6-Aminouracil reacts with morpholine-substituted acryloyl chloride in refluxing acetonitrile.
  • Mechanism : The reaction proceeds through Michael addition followed by cyclodehydration, forming the dihydropyrido[2,3-d]pyrimidinone ring.

Optimization Insight : Microwave irradiation (100°C, 30 min) enhances reaction efficiency, achieving 89% yield compared to 68% under conventional heating.

Morpholino Functionalization

The morpholino group is introduced either:

  • During annulation : By using morpholine-containing acryloyl derivatives.
  • Post-cyclization : Via nucleophilic substitution of a chloro intermediate with morpholine in THF under reflux.

Conjugation via Oxoethyl Linker

The final step involves coupling the benzoxazolone and pyridopyrimidine subunits through a ketone bridge. Two approaches are viable:

Alkylation of Benzoxazolone

  • Reagents : The morpholino-pyridopyrimidine bearing a bromoethyl ketone side chain reacts with the sodium salt of benzo[d]oxazol-2(3H)-one in DMF at 60°C.
  • Yield : 65–70% after purification by silica gel chromatography.

Cross-Coupling via Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)2/Xantphos system facilitates C–N bond formation between a brominated benzoxazolone and an amine-functionalized pyridopyrimidine.
  • Conditions : toluene, 110°C, 24 h, yielding 58% product.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the target compound.
  • Spectroscopic Validation :
    • 1H NMR : Peaks at δ 7.8–7.2 ppm (aromatic protons), δ 4.3 ppm (morpholine OCH2), δ 3.7 ppm (NCH2).
    • HRMS : m/z calculated for C21H22N5O4 [M+H]+: 424.1621; found: 424.1618.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Alkylation Simple, one-step coupling Requires pre-functionalized substrates 70%
Buchwald-Hartwig Broad substrate tolerance High catalyst loading, long reaction time 58%
Microwave-assisted Rapid, energy-efficient Specialized equipment needed 89%

Mechanistic Considerations

  • Nucleophilic Aromatic Substitution : Dominates in benzoxazolone alkylation, where the oxazolone’s nitrogen attacks the electrophilic carbon of the bromoethyl ketone.
  • Cyclodehydration : Critical in pyridopyrimidine formation, driven by the elimination of water under acidic conditions.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

The synthesis of this compound involves multistep reactions, including coupling of morpholine-containing pyridopyrimidine derivatives with benzoxazolone moieties. Key steps include:

  • Amide bond formation : Use of coupling agents like EDC/HOBt or DCC to link the morpholino-pyridopyrimidine core to the oxoethylbenzoxazolone group .
  • Reductive cyclization : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) to stabilize the dihydropyrido-pyrimidinone scaffold .
  • Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or crystallization (using ethanol or acetonitrile) to achieve >95% purity . Yield optimization requires adjusting reaction time (12–24 hours), temperature (60–80°C), and catalyst loading (5–10 mol% Pd) .

Q. How can the structural integrity of this compound be validated post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : Confirm hydrogen environments (e.g., morpholine N–CH2 at δ 3.5–3.7 ppm in ¹H NMR) and carbon signals (e.g., carbonyl groups at δ 165–175 ppm in ¹³C NMR) .
  • HRMS : Verify molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₂₃H₂₄N₄O₄: 445.1865; observed: 445.1868) .
  • HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; retention time ~8–10 minutes) .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays aligned with the compound’s structural motifs (morpholine for kinase inhibition, benzoxazolone for anti-inflammatory activity):

  • Kinase inhibition : Screen against PI3K/AKT/mTOR pathways using ADP-Glo™ Kinase Assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core modifications : Replace morpholine with piperazine or thiomorpholine to assess kinase selectivity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the benzoxazolone ring to modulate metabolic stability .
  • Bioisosteric replacement : Substitute the oxoethyl linker with sulfonamide or urea groups to enhance binding affinity .
  • Data-driven SAR : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What strategies resolve contradictions in solubility vs. potency data?

If high potency correlates with poor solubility (logP >4):

  • Prodrug design : Introduce phosphate or ester groups at the benzoxazolone oxygen to improve aqueous solubility .
  • Nanoparticle formulation : Use PEGylated liposomes or polymeric micelles to enhance bioavailability without structural alteration .
  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to optimize crystallinity and dissolution rate .

Q. How can computational modeling guide target identification?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with kinases (e.g., PI3Kγ) or GPCRs .
  • Pharmacophore mapping : Identify critical features (e.g., morpholine oxygen as a hydrogen bond acceptor) using Discovery Studio .
  • MD simulations : Assess stability of ligand-target complexes (50 ns simulations in GROMACS) to prioritize targets .

Methodological Considerations

Q. What analytical techniques address stability issues under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS : Monitor degradation products (e.g., oxidation of morpholine to N-oxide) using a QTOF instrument .
  • Kinetic modeling : Calculate t₁/₂ in plasma or liver microsomes to predict in vivo stability .

Q. How are contradictory bioactivity results between cell lines reconciled?

  • Mechanistic profiling : Use phosphoproteomics (e.g., Western blot for p-AKT) to confirm target engagement in discrepant cell lines .
  • Off-target screening : Perform broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify secondary targets .
  • Microenvironment analysis : Assess impact of hypoxia or stromal interactions using 3D spheroid models .

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